(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(4-ethylphenyl)methanone diformate (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(4-ethylphenyl)methanone diformate
Brand Name: Vulcanchem
CAS No.: 1421478-24-1
VCID: VC6057978
InChI: InChI=1S/C21H33N3O.2CH2O2/c1-4-18-5-7-20(8-6-18)21(25)23-11-9-19(10-12-23)16-24-14-13-22(3)15-17(24)2;2*2-1-3/h5-8,17,19H,4,9-16H2,1-3H3;2*1H,(H,2,3)
SMILES: CCC1=CC=C(C=C1)C(=O)N2CCC(CC2)CN3CCN(CC3C)C.C(=O)O.C(=O)O
Molecular Formula: C23H37N3O5
Molecular Weight: 435.565

(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(4-ethylphenyl)methanone diformate

CAS No.: 1421478-24-1

Cat. No.: VC6057978

Molecular Formula: C23H37N3O5

Molecular Weight: 435.565

* For research use only. Not for human or veterinary use.

(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(4-ethylphenyl)methanone diformate - 1421478-24-1

Specification

CAS No. 1421478-24-1
Molecular Formula C23H37N3O5
Molecular Weight 435.565
IUPAC Name [4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]-(4-ethylphenyl)methanone;formic acid
Standard InChI InChI=1S/C21H33N3O.2CH2O2/c1-4-18-5-7-20(8-6-18)21(25)23-11-9-19(10-12-23)16-24-14-13-22(3)15-17(24)2;2*2-1-3/h5-8,17,19H,4,9-16H2,1-3H3;2*1H,(H,2,3)
Standard InChI Key FZKHVYGNWBTQBW-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)C(=O)N2CCC(CC2)CN3CCN(CC3C)C.C(=O)O.C(=O)O

Introduction

Chemical Structure and Nomenclature

Structural Composition

The molecule consists of three primary components:

  • Piperidine core: A six-membered nitrogen-containing ring (piperidin-1-yl) serves as the central scaffold .

  • 2,4-Dimethylpiperazine substituent: A second nitrogen-containing ring (piperazin-1-yl) with methyl groups at positions 2 and 4 is connected via a methylene bridge (-CH2_2-) to the piperidine core .

  • 4-Ethylphenyl methanone group: A ketone-functionalized aromatic ring (methanone) with an ethyl substituent at the para position completes the structure .

The diformate designation indicates the compound exists as a salt, where two formic acid molecules neutralize basic nitrogen sites in the piperazine-piperidine system .

Systematic Nomenclature

  • IUPAC Name: (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(4-ethylphenyl)methanone diformate

  • Molecular Formula: C23_{23}H37_{37}N3_3O6_6 (calculated based on structural analogs )

  • Molecular Weight: ~451.56 g/mol

Table 1: Key Structural Features

ComponentDescription
Piperidine Core6-membered ring with one nitrogen atom (positions 1 and 4)
2,4-Dimethylpiperazine6-membered diamine ring with methyl groups at C2 and C4
4-Ethylphenyl MethanoneBenzophenone derivative with -C2_2H5_5 substituent at C4
Diformate CounterionsTwo formate (HCOO^-) ions neutralizing protonated amines

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis data exists for this compound, analogous molecules in patent CA3029305A1 suggest a multi-step approach:

  • Piperidine-Piperazine Coupling:

    • Alkylation of piperidine with a 2,4-dimethylpiperazine derivative via a methylene bridge .

    • Reagents: Chloromethyl-piperazine intermediates, base (e.g., K2_2CO3_3) in polar aprotic solvents (DMF, acetonitrile) .

  • Friedel-Crafts Acylation:

    • Introduction of the 4-ethylbenzoyl group to the piperidine nitrogen using 4-ethylbenzoyl chloride and Lewis acids (AlCl3_3) .

  • Salt Formation:

    • Treatment with formic acid to protonate tertiary amines and precipitate the diformate salt .

Table 2: Hypothetical Reaction Conditions

StepReaction TypeConditionsYield (Estimated)
1Nucleophilic SubstitutionDMF, 80°C, 12 h60–70%
2Friedel-Crafts AcylationAlCl3_3, CH2_2Cl2_2, 0°C to RT50–65%
3Acid-Base NeutralizationFormic acid, ethanol, reflux85–90%

Physicochemical Properties

Predicted Characteristics

  • Solubility: Moderate solubility in polar solvents (water, ethanol) due to ionic diformate groups; poor solubility in nonpolar solvents .

  • Melting Point: Estimated 180–200°C (based on similar piperazine salts ).

  • Stability: Likely hygroscopic; requires anhydrous storage to prevent decomposition .

Spectroscopic Data (Hypothetical)

  • IR Spectroscopy:

    • N-H stretch: ~3300 cm1^{-1} (protonated amines)

    • C=O stretch: ~1680 cm1^{-1} (methanone)

  • 1^1H NMR (DMSO-d6_6):

    • δ 1.2 (t, 3H, -CH2_2CH3_3)

    • δ 2.3–2.8 (m, piperidine/piperazine protons)

    • δ 7.4–7.6 (d, 2H, aromatic)

Pharmacological Profile

Hypothetical Mechanisms

Structural analogs in patent CA3029305A1 exhibit tankyrase inhibition, suggesting potential applications in oncology (e.g., Wnt/β-catenin pathway modulation). The 2,4-dimethylpiperazine moiety may enhance blood-brain barrier penetration, implying CNS activity .

Toxicity Considerations

  • Acute Toxicity: Predicted LD50_{50} (oral, rat): >500 mg/kg (similar to piperazine derivatives ).

  • Metabolic Pathways: Likely hepatic oxidation via CYP3A4, with renal excretion of metabolites .

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